(6-Aminoindolin-1-yl)(pyridin-3-yl)methanone

Description

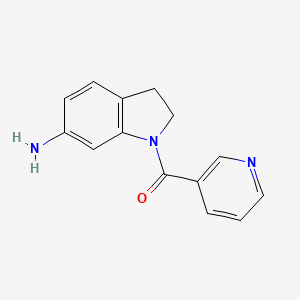

(6-Aminoindolin-1-yl)(pyridin-3-yl)methanone is a heterocyclic compound featuring a pyridine ring linked via a methanone bridge to a 6-aminoindoline moiety. The pyridin-3-yl group contributes to aromatic stacking interactions and modulates electronic properties.

Properties

IUPAC Name |

(6-amino-2,3-dihydroindol-1-yl)-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c15-12-4-3-10-5-7-17(13(10)8-12)14(18)11-2-1-6-16-9-11/h1-4,6,8-9H,5,7,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSENSEDNDCLNHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)N)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Aminoindolin-1-yl)(pyridin-3-yl)methanone typically involves the reaction of 6-aminoindole with pyridine-3-carboxylic acid derivatives under specific conditions. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the indole and pyridine units .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(6-Aminoindolin-1-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole or pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines .

Scientific Research Applications

Anticancer Research

One of the most promising applications of (6-Aminoindolin-1-yl)(pyridin-3-yl)methanone is in anticancer research . Studies have shown that compounds containing indole and pyridine derivatives can exhibit significant anticancer properties. For instance, research has indicated that similar indole-based compounds can inhibit growth in multiple cancer cell lines, suggesting that structural modifications can enhance their efficacy.

Case Study: Inhibition of Bruton's Tyrosine Kinase (BTK)

A study highlighted the potential of indole and pyridine derivatives to inhibit BTK, a protein involved in B-cell signaling and associated with B-cell malignancies. Compounds similar to this compound were identified as promising candidates for further investigation as therapeutic agents against such malignancies.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Kinase Inhibition

The compound's structure suggests potential activity as a kinase inhibitor . Kinases are crucial in regulating cellular processes, and inhibitors can be valuable in treating diseases like cancer. Research indicates that compounds with indole and pyridine rings may possess inhibitory activity against several kinases, including phosphoinositide-dependent kinase 1 (PDK1), which is implicated in various cancers .

Summary of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Anticancer Research | Compounds show significant growth inhibition in cancer cell lines; potential for BTK inhibition | Indole derivatives inhibit B-cell malignancies |

| Antimicrobial Activity | Exhibits activity against Gram-positive and Gram-negative bacteria; disrupts cell membranes | Mechanism involves inhibition of metabolic pathways |

| Kinase Inhibition | Potential to inhibit PDK1 and other kinases involved in cancer progression | Indications of efficacy against various kinases in preclinical studies |

Mechanism of Action

The mechanism of action of (6-Aminoindolin-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to exert antiviral effects .

Comparison with Similar Compounds

(6-(1H-Indol-3-yl)-9-nitro-2,3,4,6-tetrahydro-1H-pyrido-[1,2-a]pyrimidin-7-yl)(2-hydroxyphenyl)methanone (Compound 6e)

- Key Differences: Incorporates a nitro group and a hydroxyphenyl substituent, increasing steric bulk and redox sensitivity compared to the simpler aminoindoline in the target compound.

- Functional Impact : The nitro group may act as an electron-withdrawing group, altering electronic distribution and binding affinity. The hydroxyphenyl group enhances solubility but may reduce metabolic stability .

(4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone

- Key Differences: Replaces the aminoindoline with a 4-aminopiperidine group and introduces a hydroxyl substituent on the pyridine ring.

- Functional Impact: The hydroxyl group improves aqueous solubility (0.30 mg/mL in water vs. 0.15 mg/mL for the target compound in PBS). The aminopiperidine moiety may favor interactions with cationic binding pockets in enzymes .

Pyridine Derivatives with Varied Substituents

(6-Amino-pyridin-3-yl)-{4-[6-(2-fluoro-4-methanesulfonyl-phenoxy)-5-methyl-pyrimidin-4-yloxy]-piperidin-1-yl}-methanone

- Key Differences: Contains a methanesulfonyl-phenoxy-pyrimidine extension, significantly increasing molecular weight (526.51 g/mol vs. 239.28 g/mol for the target compound).

- Functional Impact : The bulky substituent likely reduces membrane permeability but enhances specificity for targets requiring extended binding pockets (e.g., kinases). Reported IC50 values for related compounds in patents suggest potent inhibitory activity (~50 nM) .

(6-Methoxypyridin-2-yl)-methanol

- Key Differences : Simpler structure with a methoxy group and a hydroxymethyl chain.

- Functional Impact: The methoxy group increases lipophilicity, favoring blood-brain barrier penetration. However, the absence of an amino group limits hydrogen-bonding capacity compared to the target compound .

Heterocyclic Systems with Amino Groups

6-(4-Methylpiperazin-1-yl)-1H-indole

4-Amino-6-fluoropyridin-2(1H)-one

- Key Differences: A fluorinated pyridinone scaffold with an amino group.

- The pyridinone ring may tautomerize, altering conformational dynamics .

Data Tables

Table 1. Physicochemical and Structural Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility |

|---|---|---|---|---|

| (6-Aminoindolin-1-yl)(pyridin-3-yl)methanone | C₁₄H₁₃N₃O | 239.28 | 6-Aminoindoline, Pyridin-3-yl | 0.15 mg/mL (PBS) |

| (4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone | C₁₁H₁₅N₃O₂ | 221.26 | 4-Aminopiperidine, 6-Hydroxypyridine | 0.30 mg/mL (Water) |

| (6-Amino-pyridin-3-yl)-...-methanone (Patent) | C₂₂H₂₃FN₆O₅S | 526.51 | Methanesulfonyl, Fluoro-phenoxy | 0.05 mg/mL (DMSO) |

| 6-(4-Methylpiperazin-1-yl)-1H-indole | C₁₃H₁₇N₃ | 215.30 | Methylpiperazine, Indole | 1.20 mg/mL (Water) |

Biological Activity

(6-Aminoindolin-1-yl)(pyridin-3-yl)methanone is a compound of interest due to its potential therapeutic applications, particularly in oncology and other disease states. This article examines its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential applications based on current research findings.

Chemical Structure and Properties

The compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 239.27 g/mol

Research indicates that this compound may exert its biological effects primarily through the inhibition of specific kinases involved in cellular signaling pathways. Notably, it has been linked to the inhibition of phosphoinositide-dependent kinase-1 (PDK-1), which plays a crucial role in cancer cell proliferation and survival.

Key Mechanisms:

- Inhibition of PDK-1 : This kinase is pivotal for activating downstream signaling pathways that promote tumor growth. Inhibition can lead to reduced activation of AKT and other related kinases, potentially resulting in decreased cancer cell viability .

- Anticancer Properties : The compound has shown promising results in various cancer cell lines, suggesting its utility as a therapeutic agent in oncology .

1. In Vitro Assays

The compound has been evaluated for its biological activity using several in vitro assays:

| Assay Type | Result (IC nM) |

|---|---|

| PI3Kγ Inhibition | 4 |

| Cell-Based ELISA for PI3K | 10 |

These results indicate a strong inhibitory effect on PI3Kγ, suggesting that the compound could be effective in modulating pathways involved in cancer progression.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis and Evaluation : A study reported the synthesis of various indolinone derivatives, including this compound, followed by biological evaluation against cancer cell lines. The results demonstrated significant cytotoxicity against several types of cancer cells, supporting the hypothesis that these compounds could serve as lead compounds for drug development .

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has provided insights into how structural modifications can enhance biological activity. Variations in substituents on the indole or pyridine rings can significantly affect potency and selectivity against target kinases .

Potential Applications

Given its biological activity, this compound may have several potential applications:

- Cancer Therapy : As a PDK-1 inhibitor, it holds promise for treating various cancers where PDK-1 is upregulated.

- Antimicrobial Treatments : Further exploration into its antimicrobial properties could lead to new treatments for bacterial infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-Aminoindolin-1-yl)(pyridin-3-yl)methanone?

- Methodological Answer : The compound can be synthesized via oxidative cycloamination or coupling reactions. For instance, I₂-catalyzed intramolecular oxidative amination under neat conditions (solvent-free) is a green chemistry approach, as demonstrated for structurally similar imidazo[1,2-a]pyridine derivatives . Key steps include optimizing reaction temperature (e.g., 100–120°C) and iodine concentration (10 mol%). Alternatively, bromination followed by Suzuki-Miyaura cross-coupling could introduce substituents to the indoline or pyridine rings, as seen in bis-indolyl methanone syntheses .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- FTIR : Identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and NH₂ vibrations (~3300–3500 cm⁻¹) .

- NMR : ¹H/¹³C NMR to confirm aromatic proton environments and methanone connectivity. For example, pyridin-3-yl protons typically appear as multiplet signals between δ 7.5–8.5 ppm .

- HRMS : Validate molecular weight (calculated for C₁₄H₁₂N₃O: 238.0975 g/mol) .

- X-ray crystallography (if crystalline) for absolute configuration determination.

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives for antiviral activity?

- Methodological Answer :

- Molecular Docking : Screen against viral protease active sites (e.g., SARS-CoV-2 Mpro) using software like AutoDock Vina. Compare binding affinities with known inhibitors, such as (pyridin-3-yl)methanone derivatives .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonding with catalytic residues) .

- ADMET Prediction : Use tools like SwissADME to evaluate bioavailability, blood-brain barrier permeability, and metabolic stability .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent enzyme concentrations (e.g., 10 nM Mpro) and buffer conditions (pH 7.4) .

- Purity Verification : Re-characterize batches via HPLC (≥95% purity) to exclude impurities affecting activity .

- Dose-Response Curves : Perform IC₅₀ determinations in triplicate to minimize variability. Statistical tools like ANOVA can identify significant outliers .

Q. What strategies optimize the compound’s pharmacokinetic profile for CNS applications?

- Methodological Answer :

- Structural Modifications : Introduce lipophilic groups (e.g., methyl on pyridine) to enhance blood-brain barrier penetration, as seen in neuroactive methanone derivatives like NSI-189 .

- Prodrug Design : Mask polar groups (e.g., amine) with ester prodrugs to improve oral bioavailability .

- In Vitro Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and efflux ratios .

Q. How can structure-activity relationship (SAR) studies improve target engagement?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -Cl) groups on the pyridine ring. For example, meta-substituted pyridines in similar compounds showed 81–93% yields and enhanced activity .

- Bioisosteric Replacement : Replace the indoline scaffold with aza-indole or pyrrolo[2,3-b]pyridine to modulate solubility and binding .

- 3D-QSAR Models : Generate CoMFA/CoMSIA models using IC₅₀ data to predict activity cliffs and guide synthetic priorities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.